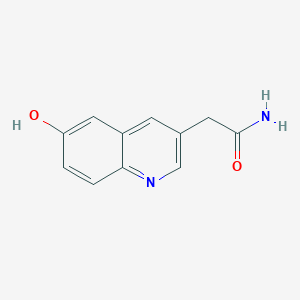

2-(6-Hydroxyquinolin-3-yl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

2-(6-hydroxyquinolin-3-yl)acetamide |

InChI |

InChI=1S/C11H10N2O2/c12-11(15)4-7-3-8-5-9(14)1-2-10(8)13-6-7/h1-3,5-6,14H,4H2,(H2,12,15) |

InChI Key |

CHKXIPJOYSHSOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1O)CC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 6 Hydroxyquinolin 3 Yl Acetamide and Analogues

Established Synthetic Routes to the 6-Hydroxyquinoline (B46185) Core

The formation of the 6-hydroxyquinoline backbone is a critical first step in the synthesis of the target compound. Various classical and modern synthetic methods can be employed to construct this bicyclic heterocycle, each with its own set of advantages and limitations.

Precursor Functionalization Approaches for 6-Hydroxyquinoline Scaffolds

The strategic selection and functionalization of precursors are paramount in directing the synthesis towards the desired 6-hydroxyquinoline structure. One common approach involves utilizing aniline (B41778) derivatives that already possess a hydroxyl or a protected hydroxyl group at the para-position relative to the amino group. This pre-functionalized aniline then undergoes cyclization with a suitable three-carbon unit to form the quinoline (B57606) ring system.

For instance, in a modified Skraup reaction, which traditionally uses glycerol (B35011), aniline, and an oxidizing agent, a p-aminophenol derivative can be used to directly introduce the hydroxyl group at the 6-position of the resulting quinoline. organic-chemistry.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline derivative, cyclization, and subsequent oxidation to yield the quinoline. organic-chemistry.org

Another approach involves the use of 2-aminobenzaldehydes or 2-aminoketones with appropriate substitution on the benzene (B151609) ring. These precursors can then undergo condensation with a carbonyl compound containing an α-methylene group in what is known as the Friedländer synthesis to yield the quinoline ring. organic-chemistry.orgwikipedia.org The hydroxyl group at the desired position can either be present on the starting 2-aminobenzaldehyde (B1207257) or introduced at a later stage through functional group interconversion.

Ring-Closing Reactions for Quinoline Ring Formation (e.g., Conrad–Limpach Synthesis)

Ring-closing reactions are fundamental to the formation of the quinoline heterocycle. Several named reactions are particularly relevant for the synthesis of hydroxy-substituted quinolines.

The Conrad–Limpach synthesis is a powerful method for preparing 4-hydroxyquinolines, which can be valuable intermediates. wikipedia.orgsynarchive.com This reaction involves the condensation of an aniline with a β-ketoester. wikipedia.org The reaction conditions, particularly the temperature, can influence the regioselectivity of the initial condensation. At lower temperatures, the reaction favors the formation of a β-aminoacrylate, which upon heating, cyclizes to the 4-hydroxyquinoline (B1666331). wikipedia.org While this method directly yields a 4-hydroxyquinoline, modifications and subsequent functionalization might be necessary to obtain the 6-hydroxy isomer. The choice of solvent is crucial for high yields in the Conrad-Limpach synthesis, with high-boiling point solvents often being preferred to facilitate the thermal cyclization. nih.gov

The Friedländer synthesis offers a more direct route to substituted quinolines. wikipedia.org This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester. organic-chemistry.orgwikipedia.org For the synthesis of a 6-hydroxyquinoline derivative, a 2-amino-5-hydroxybenzaldehyde (B3056288) or a related ketone would be the ideal starting material. The reaction can be catalyzed by acids or bases. wikipedia.org Recent advancements have focused on the use of various catalysts, including Lewis acids, solid-supported reagents like silica-supported P2O5, and environmentally benign catalysts to improve yields and simplify reaction conditions. nih.govresearchgate.net One-pot procedures starting from o-nitroarylcarbaldehydes have also been developed, where the nitro group is reduced in situ before the Friedländer condensation. organic-chemistry.org

Strategies for Introducing the Acetamide (B32628) Moiety at Position 3

Once the 6-hydroxyquinoline core is established, the next critical step is the introduction of the acetamide group at the C-3 position. This is typically achieved through the functionalization of a precursor group at this position.

Carboxylic Acid Functionalization and Amidation Techniques

A common and versatile strategy involves the synthesis of a 6-hydroxyquinoline-3-carboxylic acid intermediate. This intermediate can then be converted to the corresponding acetamide through standard amidation procedures. The synthesis of 6-hydroxyquinoline-3-carboxylic acid can be achieved through methods like the Friedländer synthesis, by reacting a 2-amino-5-hydroxybenzaldehyde with a dicarbonyl compound that can provide the C-3 carboxyl group.

Once the carboxylic acid is obtained, it can be activated to facilitate the reaction with an amine source, such as ammonia, to form the amide. lardbucket.org Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. libretexts.org Other coupling reagents like trimethyl phosphite (B83602) and iodine can also promote the amidation of carboxylic acids. researchgate.net The direct conversion of a carboxylic acid to an amide can also be achieved by heating the ammonium (B1175870) salt of the carboxylic acid. libretexts.org

It is important to consider the potential for the hydroxyl group at the 6-position to interfere with the amidation reaction. Protection of the hydroxyl group might be necessary in some cases, although direct amidation in the presence of a phenolic hydroxyl group is often possible under carefully controlled conditions.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. nih.gov While a specific MCR for the direct synthesis of 2-(6-hydroxyquinolin-3-yl)acetamide is not prominently described, MCRs are known to be powerful tools for the synthesis of substituted quinolines. nih.gov For example, a three-component reaction between an aniline, an aldehyde, and an activated alkyne can lead to the formation of a quinoline ring. By carefully selecting the starting materials, it might be possible to construct the 6-hydroxyquinoline ring with a precursor to the acetamide group already in place at the C-3 position.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product, this compound. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time for both the quinoline core synthesis and the subsequent amidation step.

For the Friedländer synthesis , the choice of catalyst can significantly impact the reaction efficiency. While traditional methods use strong acids or bases, modern approaches have explored a wide range of catalysts to achieve milder reaction conditions and higher yields. nih.govnih.gov Solvent-free conditions and microwave irradiation have also been employed to accelerate the reaction and improve its environmental footprint. researchgate.net The scalability of the reaction is also a consideration, with one-pot procedures from readily available starting materials being particularly attractive for larger-scale synthesis. organic-chemistry.org

In the amidation step , the choice of coupling reagent and reaction conditions is critical to ensure high conversion and to avoid side reactions, especially with the presence of the hydroxyl group. The use of an excess of the amine or the addition of a non-nucleophilic base can be employed to drive the reaction to completion when using acid chloride intermediates. youtube.com For direct amidation of the carboxylic acid, optimizing the temperature and the method of water removal is key. lardbucket.org Systematic investigation of different coupling reagents and conditions is often necessary to find the most efficient protocol for a specific substrate. nih.gov

Below is a table summarizing various synthetic approaches for key steps:

| Step | Synthetic Method | Key Reagents/Conditions | Potential Advantages |

| 6-Hydroxyquinoline Core Synthesis | Friedländer Synthesis | 2-Amino-5-hydroxybenzaldehyde, ketone/ester, acid or base catalyst | Direct route, versatile |

| Conrad-Limpach Synthesis | p-Aminophenol, β-ketoester, high temperature | Good for 4-hydroxyquinoline intermediates | |

| Modified Skraup Reaction | p-Aminophenol, glycerol, oxidizing agent | One-pot synthesis of the core | |

| Acetamide Introduction | Carboxylic Acid Amidation | 6-Hydroxyquinoline-3-carboxylic acid, ammonia, coupling agent (e.g., DCC, HOBt) | Well-established, versatile |

| Multi-Component Reaction | Aniline, aldehyde, activated alkyne | Atom-economical, convergent |

Solvent System Effects in this compound Synthesis

The choice of solvent is a critical factor that can dictate the reaction pathway, yield, and even the chemical structure of the final product in the synthesis of quinoline derivatives. In the synthesis of related heterocyclic compounds, the solvent has been shown to be a determining factor in chemoselectivity. For instance, studies on isoquinolinone synthesis have demonstrated that reacting o-alkenylbenzamide derivatives with a (phenyliodonio)sulfamate (PISA) reagent yields different products depending on the solvent used: 4-substituted isoquinolinones are formed in acetonitrile, whereas 3-substituted isoquinolinones are produced in wet hexafluoro-2-isopropanol researchgate.net.

In the synthesis of various quinoline analogues, a range of solvents are employed. Polar aprotic solvents like dimethylformamide (DMF) are common, as seen in the synthesis of certain 2-cyano-N-(2-oxo-2H-quinolin-1-yl)-acetamide derivatives and quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids. sapub.orgnih.gov Polar protic solvents such as absolute ethanol (B145695) are also frequently used, often in conjunction with a catalyst. sapub.org The synthesis of some 8-hydroxyquinoline (B1678124) derivatives is achieved by refluxing in acetone (B3395972), another polar aprotic solvent. nih.gov The selection of solvent often relates to the solubility of the reactants and the temperature required for the reaction. For instance, mixtures like ethanol and water or acetone and water are often used for recrystallization to purify the final product. sapub.org

The impact of the solvent system extends to the work-up and purification stages. A common technique involves pouring the reaction mixture into an ice/water solution to precipitate the crude product, which is effective when the product has low solubility in water while the byproducts and excess reagents remain in solution. sapub.org

Temperature and Reaction Time Optimization

Temperature and reaction duration are interdependent variables that must be carefully optimized to maximize product yield and minimize the formation of impurities. Synthesis protocols for quinoline-based structures show a wide range of conditions, from room temperature to prolonged reflux. researchgate.netbeilstein-journals.org

The synthesis of certain quinoline derivatives requires heating under reflux for several hours. For example, the reaction of 1-amino-4,7-dimethyl-6-nitro-1H-quinoline-2-one with ethyl cyanoacetate (B8463686) in DMF is refluxed for 10 hours. sapub.org Similarly, the synthesis of other analogues involves refluxing for periods ranging from 4 to 15 hours. nih.govbeilstein-journals.org In one specific synthesis of a quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrid, the mixture was stirred at 80 °C for 4 hours. nih.gov In contrast, some modern synthetic methods, such as the PISA-mediated synthesis of isoquinolinones, can proceed at room temperature. researchgate.net

Optimization involves balancing reaction completion with potential degradation of the product or starting materials at elevated temperatures over long periods. Thin-layer chromatography (TLC) is a crucial tool for monitoring the progress of the reaction to determine the optimal endpoint, thereby preventing the formation of degradation byproducts. sapub.orgbeilstein-journals.org

Table 1: Examples of Reaction Conditions in the Synthesis of Quinoline Analogues

| Product Type | Solvent | Temperature | Time | Source(s) |

|---|---|---|---|---|

| 2-Cyano-N-(...)-acetamide | DMF | Reflux | 10 h | sapub.org |

| N-Acetyl-N-(...)-acetamide | Acetic Anhydride | Reflux | 5 h | sapub.org |

| 1-Amino-(...)-quinoline-2-one | Pyridine (B92270) | 117°C | 6 h | sapub.org |

| Quinolinvinyl-phenoxy-...-acetamide | DMF | 80°C | 4 h | nih.gov |

| 3-(Quinolin-2-yl)-...-carbazoles | Not Specified | Reflux | 4–7 h | beilstein-journals.org |

| 3,6-Bis(quinolin-2-yl)-...-carbazoles | Not Specified | Reflux | 8–15 h | beilstein-journals.org |

Catalytic Considerations in Synthetic Pathways

Catalysts play a pivotal role in many synthetic routes leading to quinoline and acetamide structures by increasing the reaction rate and influencing selectivity. Both acid and base catalysts are commonly employed.

Weak acids like glacial acetic acid are used to catalyze condensation reactions, such as the formation of a Schiff base by refluxing an amine with an aldehyde in ethanol. sapub.org Stronger acid catalysts, such as p-toluenesulphonic acid, are also utilized. sapub.org In the Friedländer condensation reaction to produce 3-(quinolin-2-yl)-9H-carbazoles, a strong base, sodium ethoxide, serves as the catalyst. beilstein-journals.org

Metal-based catalysts are also integral to certain synthetic pathways. For example, the reduction of a nitro group to an aniline, a common step in building substituted quinolines, can be achieved using iron powder in the presence of ammonium chloride in an ethanol/water mixture. mdpi.com Copper-catalyzed reactions, such as N-arylation using a CuI/8-hydroxyquinoline system, are employed for constructing specific C-N bonds in complex heterocyclic structures. mdpi.com However, some modern synthetic routes are being developed to proceed efficiently without the need for metal catalysts, which is advantageous for reducing costs and simplifying purification. nih.gov

Comparative Analysis of Synthetic Methodologies for this compound

Byproduct Formation and Purification Challenges

A major hurdle in multi-step syntheses is the management of protecting groups. For example, in the synthesis of related complex heterocyclic systems, the removal of certain protecting groups like benzyloxycarbonyl has been reported to fail under various conditions. mdpi.com The use of a different protecting group, such as an acetamide, may be necessary, but its subsequent removal, for instance by hydrolysis with hydrazine (B178648) hydrate (B1144303), can result in moderate yields (e.g., 36%), indicating significant challenges. mdpi.com In some cases, deprotection steps can lead to unwanted polymerization and decomposition of the material, making isolation of the pure compound difficult. google.com

Standard purification techniques for quinoline derivatives include:

Precipitation and Filtration: Many syntheses conclude by pouring the reaction mixture into cold water or an ice/water mixture, causing the solid product to precipitate. sapub.orgnih.gov This is followed by filtration and washing.

Recrystallization: The crude product is often purified further by recrystallization from a suitable solvent or solvent mixture, such as ethanol/water or acetone/water. sapub.org

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a common alternative, using an eluent system like ethyl acetate/petroleum ether. beilstein-journals.org

Derivatization and Chemical Transformations of 2 6 Hydroxyquinolin 3 Yl Acetamide

Modifications at the Hydroxyl Group (Position 6)

The phenolic hydroxyl group at the 6-position of the quinoline (B57606) ring is a prime target for chemical modification, readily undergoing reactions to form ethers and esters. These transformations not only alter the physicochemical properties of the parent molecule but can also serve as a handle for introducing further functionalities.

Ether and Ester Formation

The nucleophilic nature of the hydroxyl group in 6-hydroxyquinoline (B46185) derivatives facilitates its conversion into ethers and esters through well-established synthetic protocols. Etherification is typically achieved by reacting the hydroxyl group with alkyl halides or other electrophiles in the presence of a base. For instance, the alkylation of 8-hydroxyquinoline (B1678124) with 1,3-dibromopropane (B121459) has been reported to proceed in the presence of an aqueous sodium hydroxide (B78521) solution and a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI) in dichloromethane (B109758) to yield the corresponding ether. nih.gov A similar strategy can be envisioned for the etherification of 2-(6-Hydroxyquinolin-3-yl)acetamide.

Esterification, on the other hand, is commonly carried out by reacting the hydroxyl group with acyl chlorides or carboxylic anhydrides. These reactions are often performed in the presence of a base to neutralize the acidic byproduct. The acylation of hydroxyamino acids, for example, can be achieved using acyl chlorides or carboxylic anhydrides in the presence of an acid catalyst. sigmaaldrich.com The reactivity of hydroxyquinolines in acylation reactions has been shown to follow the order of 6-OH > 8-OH > 3-OH, which is indicative of the nucleophilicity of the corresponding oxygen-centered anions.

A variety of catalysts can be employed to facilitate esterification, including Lewis acids. Zirconocene complexes, for instance, have been shown to be effective catalysts for the esterification of alcohols and carboxylic acids. chemicalbook.com

Table 1: Examples of Reagents for Ether and Ester Formation

| Reaction Type | Reagent Examples | Catalyst/Conditions |

| Etherification | Alkyl halides (e.g., 1,3-dibromopropane) | Base (e.g., NaOH), Phase-transfer catalyst (e.g., TBAI) |

| Esterification | Acyl chlorides, Carboxylic anhydrides | Base or Acid catalyst |

| Catalytic Esterification | Carboxylic acids | Zirconocene complex |

Modifications at the Acetamide (B32628) Side Chain (Position 3)

The acetamide side chain at the 3-position offers another avenue for the structural diversification of this compound. The amide nitrogen and the adjacent methylene (B1212753) group are both amenable to chemical transformations.

Amide N-Substitution Reactions

The nitrogen atom of the acetamide group can undergo substitution reactions, allowing for the introduction of a wide array of substituents. A common strategy for achieving N-substitution involves the use of 2-chloro-N-(quinolin-3-yl)acetamide as a key intermediate. sigmaaldrich.com This chloro-substituted acetamide can readily react with various nucleophiles, such as amines, to form N-substituted derivatives. For example, the reaction of 2-chloro-N-acetamide derivatives with hydrazinoquinazoline in the presence of a base like triethylamine (B128534) has been used to synthesize hydrazinylacetamide derivatives. chemicalbook.com

The synthesis of N-alkylated acetamides can also be achieved through the reaction of the corresponding primary amide with alkyl halides. This approach has been utilized in the synthesis of N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides. nih.gov These examples highlight the feasibility of introducing various substituents onto the amide nitrogen of this compound, thereby enabling the generation of a library of diverse analogs.

Table 2: Examples of N-Substitution Reactions of Acetamides

| Starting Material | Reagent | Product Type |

| 2-Chloro-N-acetamide derivative | Hydrazinoquinazoline | Hydrazinylacetamide derivative |

| Primary amide | Alkyl halide | N-Alkyl-acetamide derivative |

| 3-Aminoquinoline | Ethyl cyanoacetate (B8463686) | 2-Cyano-N-(quinolin-3-yl)acetamide |

Structural Elaboration via Methylene Linker Modifications

The methylene group of the acetamide side chain serves as a linker that can also be a point of modification, although this is a less commonly explored route compared to N-substitution. One potential strategy for modifying this position involves the generation of an enolate from the acetamide, which can then react with various electrophiles.

A related approach has been demonstrated in the side-chain modification of poly(quinoline-2,3-diylmethylene). In this case, a thiol-ene reaction was successfully employed to introduce a broad range of substituents onto the side chain of the polymer while maintaining its helical structure. orientjchem.org While this example involves a polymer and a different reaction, it showcases the potential for modifying the side chain of quinoline derivatives. The development of methods to selectively functionalize the methylene linker in this compound could open up new avenues for creating novel derivatives with unique properties.

Quinoline Ring Substitutions and Fused Ring Systems

The quinoline ring itself is susceptible to electrophilic substitution, and the presence of the hydroxyl group at position 6 plays a crucial role in directing incoming electrophiles. The hydroxyl group is an activating, ortho-, para-directing group, meaning that electrophilic substitution is expected to occur primarily at positions 5 and 7.

Halogenation and Nitro-Substitution Studies

The introduction of halogen atoms and nitro groups onto the quinoline core are fundamental transformations in medicinal chemistry. While direct halogenation or nitration studies on this compound are not extensively detailed, the reactivity of the quinoline nucleus allows for such modifications. Halogenation of quinoline systems can be achieved using various reagents to introduce chloro, bromo, or fluoro substituents, which can significantly influence the electronic properties and lipophilicity of the molecule nih.gov. Structure-activity relationship studies on related compounds have revealed that the presence and position of halogen atoms can be critical for biological activity nih.gov.

Nitro-substitution is another key reaction, typically followed by reduction to an amino group, which then serves as a handle for further derivatization. For instance, in related syntheses, nitroanilines are used as starting materials, where the nitro group is later reduced to an amine using methods like catalytic hydrogenation or chemical reduction with agents such as iron in the presence of an acid or hydrazine (B178648) hydrate (B1144303) mdpi.com. This amino group is a crucial intermediate for building more complex structures, such as pyrimidine (B1678525) rings, through cyclocondensation reactions mdpi.com.

Formation of Hybrid Compounds with Heterocyclic Scaffolds

A prevalent strategy in drug discovery involves the molecular hybridization of the this compound scaffold with other biologically active heterocyclic rings. This approach aims to create synergistic molecules that combine the functionalities of both parent structures.

Thiazole and Thiazolidinone: Thiazole and its derivatives are frequently incorporated into quinoline-based structures. The synthesis often involves the reaction of a thioamide with an α-halocarbonyl compound nih.gov. Thiazolidinones, another important class, are typically synthesized from quinoline-based precursors through a multi-step process. A common route involves converting a quinoline derivative into an acetohydrazide, which is then reacted with an aldehyde to form a Schiff base. Subsequent cyclization with thioglycolic acid yields the final thiazolidinone-quinoline hybrid wisdomlib.orgresearchgate.net. These hybrid molecules have been explored for their diverse biological potential wisdomlib.orgresearchgate.netnih.gov.

Thiourea (B124793): Thiourea derivatives of quinolines are synthesized by reacting an amino-functionalized quinoline with various isothiocyanates researchgate.netarabjchem.org. The synthesis of N,O,S-ligands containing thiourea fragments attached to phenolic scaffolds often involves a two-step procedure starting with the preparation of thiocarbamic chlorides from primary amines and thiophosgene (B130339) mdpi.com. The resulting thiourea moiety can act as a flexible linker and participate in hydrogen bonding, which is crucial for molecular recognition arabjchem.org.

Triazole: The 1,2,3-triazole ring is a popular linker in hybrid compounds, often formed via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry google.com. In a typical synthesis, the quinoline scaffold is modified to contain either an alkyne or an azide (B81097) group. This functionalized quinoline is then reacted with a complementary azide or alkyne-containing fragment to yield the 1,2,3-triazole-linked hybrid molecule nih.govnih.gov. This method is highly efficient and allows for the creation of a diverse library of compounds google.comnih.govnih.gov.

Pyrimidine: Pyrimidine-containing hybrids can be constructed through cyclocondensation reactions. For example, a guanidine (B92328) salt derived from a substituted aniline (B41778) can be reacted with an enaminone to form the pyrimidine ring. This strategy was employed in the synthesis of ferrocenyl-pyrimidine compounds, where an acetamide-protected aniline was a key intermediate mdpi.com.

Oxadiazole: The 1,3,4-oxadiazole (B1194373) ring is another common heterocyclic moiety hybridized with quinolines. The synthesis generally proceeds through a key acid hydrazide intermediate derived from a quinoline carboxylic acid ester mdpi.comnih.gov. This hydrazide can be cyclized with various reagents, such as triethyl orthoformate or by reacting with acyl chlorides followed by dehydration, to form the 1,3,4-oxadiazole ring nih.goveresearchco.com. Specifically, derivatives of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide have been synthesized and identified as potent inhibitors of PI3Kα nih.gov.

The table below summarizes the formation of various hybrid compounds.

| Heterocyclic Scaffold | Key Reaction Type | Common Precursors/Reagents | Resulting Hybrid Structure |

| Thiazole | Hantzsch synthesis / Cyclocondensation | Thioamides, α-halocarbonyls, Phenacyl bromide nih.govnih.gov | Quinoline-Thiazole |

| Thiourea | Nucleophilic Addition | Amino-quinoline, Isothiocyanates researchgate.netarabjchem.org | Quinoline-Thiourea |

| Triazole | Azide-Alkyne Cycloaddition (CuAAC) | Alkyne-functionalized quinoline, Organic azides, Copper catalyst nih.govnih.gov | Quinoline-Triazole |

| Pyrimidine | Cyclocondensation | Guanidine salt, Enaminone mdpi.com | Quinoline-Pyrimidine |

| Oxadiazole | Cyclodehydration | Quinoline acid hydrazide, Triethyl orthoformate, Acyl chlorides nih.govnih.gov | Quinoline-Oxadiazole |

| Thiazolidinone | Cyclocondensation | Quinoline-based Schiff base, Thioglycolic acid wisdomlib.orgresearchgate.net | Quinoline-Thiazolidinone |

Exploration of Different Phenoxy Substitutions on the Quinoline Ring

Modifying the quinoline ring with phenoxy substituents offers another avenue for structural diversification. This is often achieved by linking a phenolic ring to the quinoline core via an ether linkage. A synthetic strategy to achieve this involves starting with a hydroxy-substituted benzaldehyde, which is first functionalized, for example, by reaction with propargyl bromide to introduce an alkyne handle for subsequent click reactions nih.gov. This functionalized phenoxy moiety can then be elaborated and connected to the main quinoline-acetamide structure, leading to complex molecules like quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids nih.gov. The substituents on the phenoxy ring can be varied by selecting different starting hydroxybenzaldehyde derivatives, allowing for a systematic exploration of structure-activity relationships.

Introduction of Alkyl and Alkoxymethyl Groups

The introduction of small alkyl and alkoxymethyl groups to the this compound structure can modulate its lipophilicity and steric profile. Alkoxymethyl groups can be introduced onto the phenolic hydroxyl group, a reaction common for electron-rich arenes like phenols nih.gov. Methods such as reacting the phenol (B47542) with formaldehyde (B43269) in the presence of an alcohol and an acid catalyst can yield the corresponding alkoxymethyl ether nih.gov. Alkoxymethyl groups have also been developed and utilized as protecting groups in organic synthesis due to their specific cleavage conditions elsevierpure.com. Furthermore, hydroxymethylation can be achieved using formaldehyde with base catalysis, which could then be converted to an alkoxymethyl group nih.gov. These modifications provide a means to fine-tune the molecule's properties for enhanced biological interactions nih.govbohrium.com.

Oxidation and Reduction Reactions of this compound

Oxidation and reduction reactions target specific functional groups within the this compound molecule, providing pathways to new derivatives.

The phenolic hydroxyl group at the 6-position is susceptible to oxidation. Phenols can be oxidized to quinones under various conditions, although specific studies on the title compound are limited. Such a transformation would significantly alter the electronic and structural characteristics of the molecule.

Reduction reactions are more commonly reported for synthetic precursors. A key transformation is the reduction of a nitro group, which is often introduced onto the aromatic core during synthesis. The reduction of a nitro group to a primary amine is a crucial step in many synthetic pathways, creating a nucleophilic center for further elaboration mdpi.com. This reduction can be carried out using various methods, including catalytic hydrogenation (e.g., H₂ with a Palladium catalyst) or chemical reductants like tin(II) chloride, iron powder with ammonium (B1175870) chloride, or hydrazine hydrate mdpi.com. For example, the conversion of a nitro-substituted precursor to its corresponding aniline was achieved in high yield using hydrazine hydrate in refluxing ethanol (B145695), which enabled the subsequent coupling reactions to build the final target molecule mdpi.com.

Advanced Spectroscopic and Analytical Characterization for 2 6 Hydroxyquinolin 3 Yl Acetamide Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule by probing its vibrational modes.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in 2-(6-hydroxyquinolin-3-yl)acetamide. The FT-IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The spectrum is expected to exhibit a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibration of the primary amide typically appears in the same region, often as two distinct peaks around 3350 and 3180 cm⁻¹. The presence of a strong absorption peak around 1670-1640 cm⁻¹ is a clear indicator of the C=O stretching vibration (Amide I band) of the acetamide (B32628) group. The N-H bending vibration (Amide II band) is expected to be observed near 1640-1600 cm⁻¹.

Aromatic C-H stretching vibrations of the quinoline (B57606) ring are anticipated to appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). The C=C and C=N stretching vibrations within the quinoline ring system typically give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations provide further information about the substitution pattern of the aromatic ring. The stretching vibration of the phenolic C-O bond is expected around 1200 cm⁻¹.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3400-3200 (broad) | O-H stretch | Phenolic -OH |

| ~3350 and ~3180 | N-H stretch | Primary Amide (-CONH₂) |

| 3100-3000 | C-H stretch | Aromatic (Quinoline) |

| 2950-2850 | C-H stretch | Aliphatic (-CH₂-) |

| 1670-1640 | C=O stretch (Amide I) | Amide (-CONH₂) |

| 1640-1600 | N-H bend (Amide II) | Amide (-CONH₂) |

| 1600-1400 | C=C and C=N stretch | Aromatic (Quinoline Ring) |

| ~1200 | C-O stretch | Phenolic -OH |

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong bands for the aromatic ring vibrations of the quinoline system. The symmetric breathing modes of the quinoline ring are typically prominent in the Raman spectrum.

The C=O stretching of the amide group, while strong in the IR, would also be visible in the Raman spectrum. The aliphatic C-H stretching and bending vibrations of the methylene (B1212753) group in the acetamide side chain would also be detectable. The analysis of acetamide itself has shown characteristic Raman shifts that can be extrapolated to this derivative. spectrabase.com The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of this compound is predicted to provide distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

The aromatic protons on the quinoline ring are expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The specific positions and splitting patterns (singlets, doublets, triplets) are dictated by their location relative to the nitrogen atom and the substituents (-OH and -CH₂CONH₂), as well as their coupling with neighboring protons. For instance, the proton at the C2 position of the quinoline ring is expected to be a singlet and significantly downfield due to the deshielding effect of the adjacent nitrogen atom. The protons on the benzene (B151609) portion of the quinoline ring will show splitting patterns consistent with their relative positions.

The methylene protons (-CH₂-) of the acetamide group would likely appear as a singlet around δ 3.5-4.0 ppm. The protons of the primary amide (-NH₂) can appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature, but typically falls in the range of δ 5.0-8.0 ppm. The phenolic hydroxyl proton (-OH) also gives rise to a broad, exchangeable singlet, with a chemical shift that is highly dependent on solvent and hydrogen bonding.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Quinoline H2 | ~8.7 | s (singlet) | Downfield due to adjacent N |

| Quinoline H4 | ~8.0 | s (singlet) | Adjacent to substituent |

| Quinoline H5, H7, H8 | 7.0 - 7.8 | d, dd (doublet, doublet of doublets) | Splitting depends on coupling with adjacent protons |

| -CH₂- | ~3.7 | s (singlet) | Methylene group |

| -NH₂ | 5.0 - 8.0 (broad) | s (singlet) | Solvent and concentration dependent |

| -OH | 9.0 - 10.0 (broad) | s (singlet) | Phenolic, solvent dependent, exchangeable |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon (C=O) of the acetamide group is expected to have the most downfield chemical shift, typically in the range of δ 170-175 ppm. The carbons of the quinoline ring will appear in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group (C6) will be shifted downfield due to the electronegativity of the oxygen atom. The chemical shifts of the other quinoline carbons are influenced by the nitrogen atom and the substitution pattern. The methylene carbon (-CH₂-) of the acetamide side chain is expected to appear in the aliphatic region, around δ 40-45 ppm.

| Carbon | Predicted Chemical Shift (δ, ppm) | Functional Group |

|---|---|---|

| C=O | 170-175 | Amide Carbonyl |

| Quinoline C6 (-OH) | 155-160 | Aromatic (Phenolic) |

| Quinoline C2, C4, C8a | 140-150 | Aromatic (Heterocyclic) |

| Quinoline C3, C4a, C5, C7, C8 | 110-135 | Aromatic |

| -CH₂- | 40-45 | Aliphatic |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the molecular formula is C₁₁H₁₀N₂O₂ and the molecular weight is approximately 202.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 202. The fragmentation pattern would likely involve characteristic losses. A primary fragmentation pathway would be the cleavage of the bond between the quinoline ring and the acetamide side chain. The loss of the acetamide moiety (•CH₂CONH₂) would result in a fragment ion corresponding to 6-hydroxyquinoline (B46185). Another common fragmentation for amides is the cleavage of the amide bond, which could lead to the formation of a [M-NH₂]⁺ fragment. Fragmentation of the quinoline ring itself can also occur, often initiated by the loss of HCN, a characteristic fragmentation for quinoline structures. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the parent ion and its major fragments with high accuracy.

| m/z | Proposed Fragment | Loss |

|---|---|---|

| 202 | [M]⁺ | Molecular Ion |

| 145 | [M - CH₂CONH₂]⁺ | Loss of acetamide side chain |

| 186 | [M - NH₂]⁺ | Loss of amino group from amide |

| 175 | [M - HCN]⁺ | Loss of hydrogen cyanide from quinoline ring |

| 144 | [M - CH₂CONH₂ - H]⁺ | Loss of acetamide side chain and a hydrogen atom |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and DNA Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light by a molecule like this compound leads to the promotion of electrons from a ground state to a higher energy excited state. The specific wavelengths and intensities of light absorbed are characteristic of the molecule's electronic structure, particularly its chromophores—the functional groups responsible for light absorption.

In this compound, the primary chromophores are the quinoline ring system and the acetamide functional group. The UV-Vis spectrum of this compound is anticipated to display absorption bands corresponding to π→π* and n→π* electronic transitions. The π→π* transitions, which are typically intense, originate from the excitation of electrons within the conjugated π-system of the quinoline moiety. The n→π* transitions, generally of lower intensity, involve the promotion of non-bonding electrons, such as those on the nitrogen and oxygen atoms, to an anti-bonding π* orbital.

The choice of solvent can significantly influence the absorption spectrum. An increase in solvent polarity typically causes a hypsochromic (blue) shift to shorter wavelengths for n→π* transitions, while π→π* transitions often undergo a bathochromic (red) shift to longer wavelengths. A detailed analysis of these solvatochromic effects for this compound would yield valuable insights into its electronic properties.

Furthermore, UV-Vis spectroscopy is a key method for studying the interactions between small molecules and biological macromolecules such as DNA. When a compound binds to DNA, it can alter the compound's UV-Vis spectrum. Intercalative binding, where the molecule inserts itself between the DNA base pairs, commonly leads to hypochromism (a decrease in molar absorptivity) and a bathochromic shift. In contrast, groove binding typically induces less significant spectral changes.

By titrating a solution of this compound with progressively higher concentrations of DNA, it would be possible to determine the binding mode and calculate the binding constant (Kb), which provides a measure of the compound's affinity for DNA. Such investigations are vital for assessing the potential biological applications of new chemical entities.

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction techniques are the definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on molecular structure and intermolecular interactions.

Powder X-ray Diffraction Applications

Powder X-ray diffraction (PXRD) is a highly versatile technique for the analysis of polycrystalline samples. Unlike single-crystal analysis, PXRD uses a finely powdered sample, generating a diffraction pattern that serves as a unique fingerprint for a specific crystalline phase.

In the context of pharmaceutical sciences, PXRD is an essential tool for the characterization of this compound. Key applications include:

Phase Identification: Verifying the identity and purity of a synthesized batch by matching its PXRD pattern against a reference.

Polymorph Screening: Discovering and differentiating between various crystalline forms, or polymorphs. Different polymorphs can exhibit distinct physical properties, such as solubility and stability, which are of paramount importance in drug formulation.

Crystallinity Assessment: Quantifying the degree of crystallinity in a sample, which is crucial as amorphous and crystalline forms can have different dissolution rates and bioavailabilities.

Stability Studies: Monitoring for any phase transitions or degradation of the crystalline structure under different environmental conditions, such as heat and humidity.

A PXRD pattern plots the intensity of diffracted X-rays as a function of the diffraction angle, 2θ. The positions of the diffraction peaks are dictated by the dimensions of the unit cell, while their intensities are related to the arrangement of atoms within it. While less precise than its single-crystal counterpart, PXRD can provide valuable information on the crystal system and unit cell parameters.

Computational Chemistry and in Silico Investigations of 2 6 Hydroxyquinolin 3 Yl Acetamide

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool in quantum chemistry for investigating the electronic structure of many-body systems. For 2-(6-Hydroxyquinolin-3-yl)acetamide, DFT has been used to determine its optimized geometry, electronic properties, and reactivity.

Optimized Geometrical Configurations and Electronic Structure Analysis

Theoretical calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G, 6-31++G, 6-31G, 6-31++G , 6-311G, 6-311++G, 6-311G, and 6-311++G ), have been performed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. researchgate.net This process of geometry optimization is crucial as it provides a foundational structure for all other computational analyses. researchgate.netresearchgate.net The resulting optimized geometries are in good agreement with experimental data where available. researchgate.net

Electronic structure analysis delves into the arrangement of electrons within the molecule. Mulliken population analysis, for instance, has been used to calculate the partial atomic charges on each atom, revealing insights into the charge distribution across the molecule. researchgate.netbhu.ac.in

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity and lower stability. researchgate.net

For a related compound, the calculated HOMO-LUMO energy gap was found to be 3.1896 eV, indicating a soft, unstable, and reactive nature. researchgate.net DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine the HOMO and LUMO energies for similar compounds. nih.gov

Table 1: Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

| EHOMO | [Data not available] |

| ELUMO | [Data not available] |

| Energy Gap (ΔE) | [Data not available] |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.dewuxiapptec.com The MEP map displays regions of positive and negative electrostatic potential on the molecular surface. wuxiapptec.com Red-colored regions indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored regions represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net

By analyzing the MEP map of this compound, researchers can identify the most likely sites for intermolecular interactions. nih.govscispace.com For instance, the negative potential is often located around electronegative atoms like oxygen and nitrogen, while positive potentials are typically found near hydrogen atoms. bhu.ac.in

Global Reactivity Indices (Chemical Potential, Hardness, Electrophilicity)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. dergipark.org.trnih.gov These indices include:

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. A higher chemical potential suggests a greater tendency to donate electrons. researchgate.net

Chemical Hardness (η): Measures the resistance of a molecule to changes in its electron distribution. A larger hardness value indicates greater stability and lower reactivity. researchgate.netmdpi.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. nih.govresearchgate.net A higher electrophilicity index indicates a better electrophile. dergipark.org.tr

These parameters are calculated using the energies of the HOMO and LUMO orbitals. researchgate.netnih.gov

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Value |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | [Data not available] |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | [Data not available] |

| Electrophilicity Index (ω) | μ2 / (2η) | [Data not available] |

Nonlinear Optical (NLO) Properties Prediction

Computational methods can also be used to predict the nonlinear optical (NLO) properties of molecules. These properties are important for applications in optoelectronics and photonics. The first-order hyperpolarizability (β) is a key parameter that determines a molecule's NLO response. dergipark.org.tr DFT calculations can be employed to estimate the dipole moment, polarizability, and hyperpolarizability of this compound to assess its potential as an NLO material. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with other molecules. researchgate.netresearchgate.net

For this compound and its derivatives, MD simulations have been used to study their stability when bound to biological targets, such as proteins. mdpi.comnih.gov These simulations can reveal the key amino acid residues involved in the binding interaction and help to understand the basis of ligand-receptor recognition. researchgate.netresearchgate.net The stability of the protein-ligand complex is often assessed by monitoring the root-mean-square deviation (RMSD) over the course of the simulation. najah.edunih.gov A stable RMSD suggests that the ligand remains bound in a consistent conformation within the target's binding site. mdpi.com Such studies are crucial in the field of drug discovery for predicting the binding affinity and mechanism of action of potential drug candidates. najah.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the physicochemical properties, or "descriptors," that are most influential in determining the activity of a molecule, QSAR models can be used to predict the activity of new, unsynthesized compounds. ajchem-b.com

For quinoline (B57606) derivatives, QSAR studies have been employed to elucidate the structural requirements for a range of biological activities, including antifungal, antimalarial, and anticancer effects. researchgate.netneliti.comwalisongo.ac.id These studies typically involve the calculation of a wide array of molecular descriptors, which can be broadly categorized as follows:

Electronic Descriptors: These relate to the electron distribution in the molecule and include properties such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic net charges.

Topological Descriptors: These are derived from the two-dimensional representation of the molecule and describe its size, shape, and branching.

Physicochemical Descriptors: These include properties such as lipophilicity (log P), molar refractivity, and polarizability, which are crucial for the absorption, distribution, metabolism, and excretion (ADME) of a drug.

Geometrical Descriptors: These describe the three-dimensional arrangement of the atoms in the molecule.

A hypothetical QSAR study on a series of quinoline acetamide (B32628) derivatives, including this compound, would involve the generation of a dataset of compounds with their corresponding biological activities. Statistical methods, such as multiple linear regression, would then be used to build a model that links the descriptors to the observed activity. The predictive power of the resulting model would be validated using both internal and external sets of compounds.

Table 1: Representative Molecular Descriptors Used in QSAR Studies of Quinoline Derivatives

| Descriptor Category | Examples |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Atomic Charges |

| Topological | Molecular Weight, Wiener Index, Kier & Hall Indices |

| Physicochemical | Log P, Molar Refractivity, Polar Surface Area |

| Geometrical | Molecular Volume, Surface Area |

This table presents a selection of commonly used descriptors and is for illustrative purposes.

Molecular Docking Studies for Target Identification and Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or a nucleic acid. nih.gov This technique is instrumental in identifying potential biological targets for a compound and in elucidating the specific interactions that stabilize the ligand-receptor complex.

Interaction with Bacterial DNA Gyrase and Topoisomerase Enzymes

Quinolone-based compounds are a well-established class of antibacterial agents that target bacterial DNA gyrase and topoisomerase IV. researchgate.net These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. researchgate.net Molecular docking studies of various quinolone derivatives have revealed a common binding mode within the enzyme's active site. nih.govnih.gov

The quinolone core typically forms crucial interactions with the enzyme-DNA complex. These interactions often involve the chelation of a magnesium ion and hydrogen bonding with specific amino acid residues in the active site. nih.gov For this compound, it is hypothesized that the quinoline nitrogen and the carbonyl oxygen of the acetamide group could participate in these key interactions. The 6-hydroxy substituent may also form additional hydrogen bonds, potentially enhancing the binding affinity.

Table 2: Potential Interacting Residues in Bacterial DNA Gyrase for Quinolone Derivatives

| Interacting Residue | Type of Interaction |

| Serine | Hydrogen Bond |

| Aspartic Acid | Hydrogen Bond, Metal Ion Chelation |

| Arginine | Hydrogen Bond |

| Glycine | van der Waals Interaction |

This table is a generalized representation based on studies of various quinolone derivatives. nih.govnih.gov

Binding to Enzymes Involved in Cellular Regulation (e.g., HIF Prolyl Hydroxylase, sPLA2, MMPs, Cholinesterases, MAO)

The versatility of the quinoline scaffold allows it to interact with a wide range of enzymes involved in cellular regulation.

HIF Prolyl Hydroxylase (PHD): The hypoxia-inducible factor (HIF) pathway is a critical regulator of cellular response to low oxygen levels. The stability of HIF is controlled by prolyl hydroxylases (PHDs). researchgate.net A study on 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives, which are structurally similar to this compound, identified them as potent PHD2 inhibitors. nih.gov Molecular docking studies revealed that these compounds chelate the active site iron and form hydrogen bonds with key residues such as Tyr310 and Arg383. nih.gov A 6-hydroxyquinoline (B46185) alkaloid has also been identified as a potential PHD2 inhibitor through in silico screening. nih.gov

Secretory Phospholipase A2 (sPLA2): sPLA2 enzymes are implicated in inflammatory processes. sci-hub.se Quinoline-4-acetamides have been designed and synthesized as sPLA2 inhibitors. sci-hub.se A pharmacophore model for these inhibitors suggests that the quinoline ring acts as a molecular framework, with the acetamide group serving as a hydrogen bond acceptor and a substituent at the 6-position acting as a hydrogen bond donor. sci-hub.se This makes this compound a promising candidate for sPLA2 inhibition.

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in tissue remodeling and are targets in cancer and arthritis. nih.govrsc.org The inhibition of MMPs often involves the chelation of the catalytic zinc ion by the inhibitor. nih.gov While specific docking studies for this compound with MMPs are not available, the general principles of MMP inhibition suggest that the quinoline and acetamide moieties could potentially interact with the enzyme's active site. rsc.org

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system. Acetamide-type compounds have been shown to be modulators of these enzymes. nih.gov Molecular docking studies of various inhibitors with AChE have highlighted the importance of interactions within the active site gorge, including π-π stacking with aromatic residues like tryptophan and hydrogen bonding. nih.gov The planar quinoline ring of this compound is well-suited for such stacking interactions.

Monoamine Oxidase (MAO): MAO-A and MAO-B are enzymes that metabolize neurotransmitters and are targets for the treatment of depression and neurodegenerative diseases. frontiersin.org Molecular docking studies on acetamide derivatives have identified them as potential MAO-A inhibitors. researchgate.net These studies indicate that the acetamide moiety can form key hydrogen bonds within the active site of the enzyme.

DNA Intercalation Mechanisms

The planar aromatic structure of the quinoline ring allows it to insert between the base pairs of DNA, a process known as intercalation. biorxiv.orgnih.gov This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects. nih.gov Spectroscopic studies and molecular modeling of quinoline derivatives have demonstrated their ability to intercalate into DNA. nih.gov The mechanism often involves the stacking of the planar quinoline ring with the DNA base pairs, stabilized by van der Waals forces and potentially hydrogen bonds. For this compound, the quinoline moiety is the primary driver of intercalation, while the acetamide side chain could interact with the DNA grooves.

In Silico ADME Prediction for Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, it must exhibit favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction tools are widely used to assess the drug-likeness of compounds in the early stages of drug discovery. researchgate.net These tools calculate various physicochemical properties and use them to predict the pharmacokinetic profile of a molecule. nih.govnih.gov

For a compound like this compound, an in silico ADME prediction would typically evaluate parameters such as:

Lipinski's Rule of Five: This rule assesses oral bioavailability based on molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors.

Aqueous Solubility: This is crucial for absorption and distribution.

Blood-Brain Barrier (BBB) Permeability: This predicts the ability of the compound to cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: This predicts potential drug-drug interactions.

Human Intestinal Absorption (HIA): This estimates the percentage of the drug that will be absorbed from the gut.

Table 3: Hypothetical In Silico ADME Prediction for this compound

| ADME Property | Predicted Value | Interpretation |

| Molecular Weight | ~202 g/mol | Compliant with Lipinski's Rule |

| Log P | ~1.5 | Compliant with Lipinski's Rule |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule |

| Polar Surface Area | ~69 Ų | Potential for good oral bioavailability |

| BBB Permeability | Low to Moderate | May have limited CNS penetration |

| HIA | High | Likely to be well-absorbed |

This table presents hypothetical data based on the structure of the compound and typical predictions for similar molecules. Actual values would require specific software calculations. mdpi.com

Structure Activity Relationships Sar of 2 6 Hydroxyquinolin 3 Yl Acetamide and Its Analogues

Impact of Quinoline (B57606) Ring Substitution Patterns on Biological Activity

The substitution pattern on the quinoline ring plays a pivotal role in determining the biological activity of its derivatives. The type, size, and electronic properties of the substituents, as well as their positions on the bicyclic system, can dramatically alter the pharmacological profile of the parent compound.

Effects of Halogen and Alkoxymethyl Substitutions

Halogen atoms are frequently incorporated into the quinoline scaffold to enhance biological activity. The introduction of a fluorine atom, for instance, can significantly improve potency. nih.gov For example, the antibacterial activity of quinolone-based DNA gyrase inhibitors is notably enhanced by the presence of a fluorine atom ortho to the piperazine (B1678402) and morpholine (B109124) groups. nih.gov In a series of 3-arylisoquinolones, the introduction of a bromine atom was found to potentially increase cell permeability, leading to improved intracellular inhibitory activity. nih.gov Halogenated quinolines have demonstrated potent antibacterial and biofilm eradication activities against drug-resistant bacteria. nih.gov Specifically, synthetic tuning of the 2-position of halogenated quinolines has a significant impact on these activities. nih.gov

Alkoxymethyl groups, while less commonly studied in direct comparison to halogens for this specific scaffold, can also modulate activity. In a study of quinoline-triazoles, a diethoxymethyl substituent was one of the variations investigated, highlighting the exploration of alkane-based groups to tune molecular properties. nih.gov The introduction of a hydrophobic group like an alkyl chain into the quinoline ring has been shown to enhance anticancer activity by improving binding affinity to target receptors. orientjchem.org

Table 1: Impact of Halogen and Alkoxymethyl Substitutions on Quinoline Activity

| Substitution | Position | Effect on Biological Activity | Reference |

| Fluorine | Ortho to piperazine/morpholine | Enhanced antibacterial potency | nih.gov |

| Bromine | 4 | Increased cell permeability and intracellular inhibitory activity | nih.gov |

| Halogenation | General | Potent antibacterial and biofilm eradication activities | nih.gov |

| Alkyl Chain | General | Enhanced anticancer activity | orientjchem.org |

| Diethoxymethyl | 4 (on triazole) | Modulation of molecular properties | nih.gov |

Role of Methyl and Nitro Groups in Specific Positions

The placement of methyl and nitro groups on the quinoline ring significantly influences the cytotoxic effects of these derivatives. A study on quinoline derivatives demonstrated that functionalization with these groups can control their cytotoxicity against cancer cell lines. brieflands.com

For instance, a mixture of 7-methylquinoline (B44030) and 5-methylquinoline (B1294701) showed a certain level of cytotoxicity. brieflands.com Nitration of this mixture, resulting in a product with a nitro group ortho to the methyl group (7-methyl-8-nitro-quinoline), led to an increase in cytotoxicity. brieflands.com Further functionalization to an 8-nitro-7-quinolinecarbaldehyde derivative resulted in the highest cytotoxicity among the studied compounds. brieflands.com Interestingly, the reduction of the nitro group to an amino group in 8-amino-7-quinolinecarbaldehyde led to a decrease in cytotoxicity compared to its nitro-aldehyde precursor, a trend consistent with literature where aromatic amine derivatives are often less toxic than their corresponding nitro compounds. brieflands.com

In another context, it was observed that compounds with a methyl substitution at the C-5 position of the quinoline ring exhibited more potent anticancer activity against various cancer cell lines compared to those with a methyl group at the C-6 position. biointerfaceresearch.com

Table 2: Influence of Methyl and Nitro Group Positioning on Cytotoxicity

| Compound | Substitution | IC50 (µM) against Caco-2 cells | Reference |

| 7-methylquinoline and 5-methylquinoline (mixture) | Methyl at C-5 or C-7 | 2.62 | brieflands.com |

| 7-methyl-8-nitro-quinoline | Methyl at C-7, Nitro at C-8 | 1.87 | brieflands.com |

| 8-nitro-7-quinolinecarbaldehyde | Nitro at C-8, Aldehyde at C-7 | 0.53 | brieflands.com |

| 8-Amino-7-quinolinecarbaldehyde | Amino at C-8, Aldehyde at C-7 | 1.140 | brieflands.com |

Positional Isomerism and Biological Response (e.g., 2-Hydroxy vs. 6-Hydroxy vs. 8-Hydroxy Quinoline and Acetamide (B32628) Position)

The position of the hydroxyl group on the quinoline ring is a critical determinant of biological activity. Among the seven monohydroxyquinoline isomers, only 8-hydroxyquinoline (B1678124) can form stable complexes with divalent metal ions through chelation. nih.gov This chelating ability is the source of many of the bioactivities of 8-hydroxyquinoline and its derivatives. nih.gov A study investigating the anti-intestinal bacterial activity of different hydroxyquinoline isomers found that only 8-hydroxyquinoline exhibited this activity. nih.gov The study concluded that the position of the hydroxyl group, but not the methyl group, on the quinoline ring was crucial for growth inhibitory activity against intestinal bacteria. nih.gov

Similarly, the position of other substituents, such as the acetamide group, can profoundly affect the biological response. While direct comparisons for 2-(6-hydroxyquinolin-3-yl)acetamide are specific, the broader principle of positional isomerism impacting activity is well-established. For example, in a series of indole-based quinoline derivatives, compounds with a methyl group at C-5 of the quinoline showed more potent anticancer activity than their C-6 substituted counterparts. biointerfaceresearch.com

The synthesis of various quinoline-2-one derivatives, where the core structure is an isomer of the hydroxyquinolines, has also been explored. For instance, the nitration of 4,7-dimethyl coumarin (B35378) yields both 4,7-dimethyl-6-nitrocoumarin and 4,7-dimethyl-8-nitrocoumarin, which can then be converted to the corresponding N-amino-quinoline-2-one derivatives. researchgate.netresearchgate.net The biological activities of these compounds are dependent on the substitution patterns. researchgate.netresearchgate.net

Contribution of the Hydroxyl Group (Position 6) to Biological Activity

The hydroxyl group at position 6 of the quinoline ring, as seen in the parent compound this compound, significantly contributes to its biological activity through various mechanisms, including hydrogen bonding and metal chelation.

Role in Hydrogen Bonding and Metal Chelation

The hydroxyl group is a key player in forming hydrogen bonds, which can influence the interaction of the molecule with biological targets. nih.govresearchgate.net The ability of the hydroxyl group to act as both a hydrogen bond donor and acceptor allows for specific orientations within receptor binding sites. While 8-hydroxyquinoline is particularly noted for its strong metal-chelating properties due to the proximity of the hydroxyl group to the ring nitrogen, nih.gov other hydroxylated quinolines can also participate in metal chelation, albeit often to a lesser extent. The hydroxyl group plays an important role in complex formation. nih.gov The ability of tannins, which are rich in phenolic hydroxyls, to chelate metal ions is a well-documented example of this principle. researchgate.net

The formation of copper-quinoline complexes can catalyze various biological processes. mdpi.com The presence of electron-donating groups can increase the electron density at the nitrogen atom, favoring coordination with a metal and the formation of stable complexes. mdpi.com Conversely, electron-withdrawing groups can weaken the electron density at the oxygen atom of the hydroxyl group, disfavoring the formation of a metal-ligand bond. mdpi.com

Influence on pKa Values and Biological Activity

The acidity of the hydroxyl group, represented by its pKa value, is a critical factor influencing the biological activity of hydroxyquinoline derivatives. The pKa determines the proportion of the compound that exists in its ionized (phenolate) versus neutral (phenolic) form at a given pH. nih.gov This is crucial as the neutral species are generally more likely to passively cross biological membranes. nih.gov

The position of the hydroxyl group and the presence of other substituents on the quinoline ring can significantly alter the pKa. pearson.com Electron-withdrawing groups, such as a nitro group, can lower the pKa of a nearby hydroxyl group, making it more acidic. pearson.com This increased acidity can, in turn, affect the molecule's ability to participate in hydrogen bonding and metal chelation, thereby modulating its biological activity. researchgate.net The ionization behavior of the hydroxyl group is influenced by the inductive effects of substituents on the alpha-carbon. nih.gov For instance, in a series of 8-hydroxyquinoline-derived Mannich bases, changes in the pKa values of the donor atom moieties were shown to correlate with their anticancer activities. acs.org

Influence of the Acetamide Moiety at Position 3

The acetamide group at the C3 position of the quinoline ring is a critical determinant of the molecule's biological profile. Its influence can be dissected by examining the linker length and flexibility, as well as the effects of substituents on both the amide nitrogen and the carbonyl group.

Linker Length and Flexibility Effects

The length and conformational flexibility of the linker connecting the quinoline core to the amide functionality play a pivotal role in how the molecule interacts with its biological target. While direct studies on this compound are limited, research on related quinoline derivatives provides valuable insights.

Furthermore, the flexibility of this linker is crucial. A rigid linker may lock the molecule into a non-ideal conformation for target binding, whereas a highly flexible linker might be entropically penalized upon binding. The acetamide linker in this compound offers a degree of rotational freedom. Studies on other heterocyclic acetamides have shown that introducing rigidity, for example through cyclization or the incorporation of double bonds, can significantly impact potency and selectivity. nih.gov The balance between conformational freedom and pre-organization for binding is a key consideration in the design of analogues.

Table 1: Inferred Effects of Linker Modification on the Activity of Quinoline-3-Acetamide Analogues

| Linker Modification | Predicted Effect on Activity | Rationale |

| Shortening the linker (e.g., to a formamide) | Likely decrease | May not allow the terminal group to reach a key binding pocket. |

| Lengthening the linker (e.g., to a propanamide) | Activity may increase or decrease | Dependent on the specific target topology; could improve or disrupt key interactions. |

| Increasing rigidity (e.g., incorporating a double bond) | Potentially increased potency | Reduces the entropic cost of binding if the rigid conformation is optimal. |

| Increasing flexibility (e.g., adding more single bonds) | Potentially decreased potency | Increases the entropic penalty upon binding to a specific target. |

Substituent Effects on the Amide Nitrogen and Carbonyl

Substituents on the amide nitrogen and modifications to the carbonyl group of the acetamide moiety can profoundly alter the compound's electronic properties, hydrogen bonding capacity, and steric profile, all of which are crucial for biological activity.

Research on various quinoline-3-carboxamides (B1200007) has demonstrated that the nature of the substituent on the amide nitrogen is a key determinant of biological activity. nih.gov For example, in a series of substituted acetamide derivatives targeting butyrylcholinesterase, the introduction of different aryl and alkyl groups on the amide nitrogen led to a wide range of inhibitory potencies. nih.govresearchgate.net Small, lipophilic groups or groups capable of forming specific hydrogen bonds often enhance activity. Aromatic substituents can introduce beneficial π-π stacking interactions with the target protein. nih.govresearchgate.net

The carbonyl oxygen of the acetamide is a primary hydrogen bond acceptor. Its ability to form hydrogen bonds is often critical for anchoring the molecule within a binding site. Modifications that reduce the hydrogen bond accepting capacity of the carbonyl, such as its replacement with a thiocarbonyl, can lead to a significant loss of activity. Conversely, enhancing its electronegativity might strengthen this interaction.

Table 2: Predicted Influence of Substituents on the Acetamide Moiety

| Position of Substitution | Type of Substituent | Inferred Effect on Biological Activity |

| Amide Nitrogen (N-H) | Small alkyl groups | May increase lipophilicity and improve cell permeability. |

| Amide Nitrogen (N-H) | Aromatic rings | Can introduce π-stacking interactions, potentially increasing potency. |

| Amide Nitrogen (N-H) | Bulky groups | May cause steric hindrance and reduce activity. |

| Carbonyl Oxygen (C=O) | Replacement with C=S | Likely to decrease activity due to altered hydrogen bonding capacity. |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry is a fundamental aspect of drug design, as biological macromolecules are chiral and often exhibit stereospecific interactions. For analogues of this compound that contain stereocenters, the absolute configuration can have a dramatic impact on biological activity.

While the parent compound, this compound, is achiral, the introduction of substituents on the acetamide linker or on the quinoline ring can create chiral centers. For instance, α-substitution on the acetamide methylene (B1212753) group would result in a stereocenter. In such cases, it is common for one enantiomer to be significantly more active than the other. This stereoselectivity arises from the three-dimensional arrangement of atoms, which dictates how the molecule fits into its binding site.

Studies on quinoline alkaloids have highlighted the importance of stereochemistry in their biological effects. researchgate.net The absolute configuration of chiral centers within these molecules often determines their potency and selectivity. For any chiral analogue of this compound, it would be crucial to resolve the enantiomers and evaluate their biological activities separately to understand the stereochemical requirements for optimal interaction with the target.

Design Principles for Enhanced Biological Activity based on SAR Studies

Based on the structure-activity relationships gleaned from related quinoline derivatives, several design principles can be proposed to enhance the biological activity of this compound analogues.

Systematic Exploration of Amide Substituents: A primary avenue for optimization lies in the systematic substitution on the amide nitrogen. Small, lipophilic groups, as well as substituted aromatic rings, should be explored to probe for additional binding interactions. The goal is to identify substituents that can form favorable hydrophobic, hydrogen bonding, or π-stacking interactions with the target. nih.gov

Optimization of the Linker: The two-carbon acetamide linker should be considered a starting point. Analogues with one-carbon (formamide) and three-carbon (propanamide) linkers should be synthesized and evaluated to determine the optimal distance between the quinoline core and the terminal amide group. Introducing conformational constraints, such as a double bond or a cyclopropyl (B3062369) group, could also be beneficial by pre-organizing the molecule in a bioactive conformation.

Introduction of Chiral Centers: The introduction of a stereocenter, for example by adding a methyl group to the methylene of the acetamide linker, could lead to more specific and potent interactions. This would necessitate the separation and individual testing of the enantiomers to identify the more active configuration.

Modification of the Quinoline Core: While this article focuses on the acetamide moiety, modifications to the quinoline ring itself, such as the position of the hydroxyl group or the introduction of other substituents (e.g., halogens, small alkyl groups), would likely have a significant impact on activity. These modifications can alter the electronic properties and lipophilicity of the entire molecule. nih.gov

Mechanistic Investigations of 2 6 Hydroxyquinolin 3 Yl Acetamide S Biological Actions

Molecular Target Identification and Validation

There is no available research that identifies and validates specific molecular targets for 2-(6-Hydroxyquinolin-3-yl)acetamide.

Cellular Pathway Modulation Studies

Interference with Cell Cycle Regulation

No studies have been published detailing the effects of this compound on cell cycle regulation.

Induction of Apoptosis Pathways

The capacity of this compound to induce apoptosis has not been investigated in any publicly available research.

Enzymatic Inhibition Kinetics and Specificity

DNA Gyrase and Topoisomerase IV Inhibition Mechanisms

There is no information available regarding the inhibitory activity or mechanism of this compound against DNA gyrase and topoisomerase IV.

Secretory Phospholipase A2 (sPLA2) Inhibition Pathways

The inhibitory effects and pathways of this compound on secretory phospholipase A2 have not been documented.

Matrix Metalloproteinase (MMP-2/9) Inhibition

The potential for this compound to act as an inhibitor of Matrix Metalloproteinases (MMPs), specifically MMP-2 and MMP-9, is strongly suggested by the known properties of its hydroxyquinoline core. MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix. The catalytic activity of these enzymes is fundamentally reliant on a coordinated zinc ion (Zn²⁺) within their active site.